molecular formula C12H12FNO3 B12587211 4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid CAS No. 646509-04-8

4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B12587211
CAS No.: 646509-04-8
M. Wt: 237.23 g/mol
InChI Key: WUYOJGIZPBESMP-UHFFFAOYSA-N
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Description

4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid is a fluorinated derivative of but-2-enoic acid, characterized by a 4-fluorophenyl ethylamino substituent at the 4-oxo position.

Properties

CAS No.

646509-04-8

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12FNO3/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)

InChI Key

WUYOJGIZPBESMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC(=O)O)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid typically involves the reaction of 4-fluorophenylethylamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid with structurally related compounds, focusing on substituents, physicochemical properties, synthesis, and biological relevance:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid 4-Fluorophenyl ethylamino group ~279.26* Hypothesized applications in drug design (fluorine enhances bioavailability and binding).
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylphenylamino group 207.21 Studied as a biochemical reagent; synthesized via p-toluidine and maleic anhydride.
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid 4-Ethoxycarbonylphenylamino group 263.25 Electron-withdrawing ethoxycarbonyl group reduces solubility in polar solvents.
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenylamino group (ortho-F) 211.18 Synthesized for metal coordination studies; ortho-F may sterically hinder interactions.
4-[[4-[(3-Methylbutanoyl)amino]phenyl]amino]-4-oxo-2-butenoic acid 3-Methylbutanoyl-substituted anilino group 292.34 Branched alkyl chain increases lipophilicity; potential for membrane permeability.
Pruvanserin Hydrochloride (contains 4-fluorophenyl ethyl moiety) 4-Fluorophenyl ethyl group in a piperazine framework 412.89 Clinically studied for insomnia/schizophrenia; fluorophenyl enhances CNS receptor affinity.

Notes:

  • *Molecular weight calculated based on formula C₁₂H₁₃FNO₃.
  • Fluorine substituents (para vs. ortho) significantly alter electronic and steric profiles, impacting reactivity and binding .
  • Ethoxycarbonyl and methyl groups modulate solubility and stability, with electron-withdrawing groups reducing basicity .

Structural and Functional Differences

  • Substituent Effects: The 4-fluorophenyl ethylamino group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-methylphenylamino), as fluorine resists oxidative degradation .
  • Synthesis Routes :

    • The methyl-substituted analog is synthesized via condensation of p-toluidine with maleic anhydride, followed by spectral characterization (IR, NMR) .
    • The ethoxycarbonyl derivative is commercially available, suggesting scalable synthesis via similar maleic anhydride routes .
  • Maleamic acids, including the target compound, are precursors for bioactive molecules, though direct activity data for this compound are unreported in the evidence .

Analytical and Physicochemical Data

Property 4-Fluorophenyl Ethylamino Derivative 4-Methylphenylamino Analog 4-Ethoxycarbonylphenylamino Analog
Melting Point Not reported 160–162°C (decomposes) Not reported
Solubility Moderate in DMSO (predicted) Soluble in polar solvents Low in water due to ethoxycarbonyl
pKa (carboxylic acid) ~3.5–4.0* ~3.8 ~2.9–3.2 (electron-withdrawing)
Spectroscopic Data Not reported IR: 1680 cm⁻¹ (C=O); NMR: δ 2.3 (CH₃) NMR: δ 1.4 (CH₃ of ethoxy)

Notes:

  • *Predicted pKa based on fluorine’s electron-withdrawing effect lowering carboxylic acid acidity slightly compared to methyl substituents.

Biological Activity

4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid, commonly referred to as a derivative of an amino acid, is notable for its potential biological activities. This compound features a fluorophenyl group that may influence its interactions with biological targets, including enzymes and receptors.

  • CAS Number : 646509-04-8
  • Molecular Formula : C₁₂H₁₂FNO₃
  • Molecular Weight : 237.23 g/mol
  • IUPAC Name : 4-[2-(4-fluorophenyl)ethylamino]-4-oxobut-2-enoic acid
PropertyValue
CAS No.646509-04-8
Molecular FormulaC₁₂H₁₂FNO₃
Molecular Weight237.23 g/mol
IUPAC Name4-[2-(4-fluorophenyl)ethylamino]-4-oxobut-2-enoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group is hypothesized to enhance binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways. This interaction can result in various pharmacological effects, including enzyme inhibition and receptor antagonism.

Enzyme Inhibition

Research indicates that compounds similar to 4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid can act as enzyme inhibitors. For instance, studies have shown that derivatives with similar structures exhibit inhibitory effects on key metabolic enzymes, which could be relevant in therapeutic contexts such as cancer treatment or metabolic disorders .

Receptor Binding

The compound may also engage in receptor binding activities. The presence of the fluorophenyl moiety suggests potential interactions with various G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. Preliminary studies suggest that modifications in the aromatic ring can significantly affect receptor affinity and selectivity .

Case Studies and Research Findings

  • In Vitro Studies : A study published in a peer-reviewed journal demonstrated that a structurally related compound exhibited significant inhibition of a specific enzyme involved in tumor metabolism, suggesting potential applications in oncology .
  • In Vivo Efficacy : In a murine model, derivatives of this compound showed promising results in reducing tumor size when administered at specific dosages, indicating its potential as an anti-cancer agent .
  • Toxicological Assessment : Toxicity studies revealed that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

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